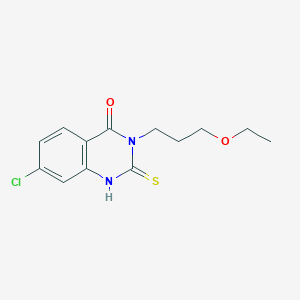7-chloro-3-(3-ethoxypropyl)-2-mercaptoquinazolin-4(3H)-one
CAS No.: 796067-61-3
Cat. No.: VC5552886
Molecular Formula: C13H15ClN2O2S
Molecular Weight: 298.79
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 796067-61-3 |
|---|---|
| Molecular Formula | C13H15ClN2O2S |
| Molecular Weight | 298.79 |
| IUPAC Name | 7-chloro-3-(3-ethoxypropyl)-2-sulfanylidene-1H-quinazolin-4-one |
| Standard InChI | InChI=1S/C13H15ClN2O2S/c1-2-18-7-3-6-16-12(17)10-5-4-9(14)8-11(10)15-13(16)19/h4-5,8H,2-3,6-7H2,1H3,(H,15,19) |
| Standard InChI Key | HTGUNJBJQKGJCC-UHFFFAOYSA-N |
| SMILES | CCOCCCN1C(=O)C2=C(C=C(C=C2)Cl)NC1=S |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
7-Chloro-3-(3-ethoxypropyl)-2-mercaptoquinazolin-4(3H)-one is systematically identified by its IUPAC name 7-chloro-3-(3-ethoxypropyl)-2-sulfanylidene-1H-quinazolin-4-one, reflecting its substitution pattern (Figure 1). The compound’s SMILES notation (CCOCCCN1C(=O)C2=C(C=C(C=C2)Cl)NC1=S) and InChIKey (HTGUNJBJQKGJCC-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereoelectronic features .
Table 1: Fundamental Molecular Properties
| Property | Value |
|---|---|
| CAS No. | 796067-61-3 |
| Molecular Formula | C₁₃H₁₅ClN₂O₂S |
| Molecular Weight | 298.79 g/mol |
| XLogP3 | 2.4 |
| Topological Polar SA | 73.7 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
Structural Analysis
The quinazolinone core consists of a bicyclic system with a ketone at position 4 and a thione group at position 2. The 3-ethoxypropyl substituent introduces flexibility, potentially influencing binding interactions in biological systems. Computational models predict a planar aromatic system with the chloro group at position 7 creating a steric and electronic perturbation .
Physicochemical Properties
Solubility and Stability
While experimental solubility data are unavailable, predictive models indicate moderate lipophilicity (XLogP3 = 2.4), suggesting preferential solubility in organic solvents like DMSO or ethanol. The compound’s stability is likely compromised under strongly acidic or basic conditions due to hydrolytic cleavage of the ethoxypropyl side chain or thione group .
Synthetic Pathways
| Intermediate | Role |
|---|---|
| 7-Chloroanthranilic acid | Aromatic precursor |
| 3-Ethoxypropyl bromide | Alkylating agent |
Applications and Future Directions
Research Applications
This compound serves as:
-
Chemical Intermediate: For synthesizing substituted quinazolinones.
-
Lead Compound: Structural optimization for drug discovery programs.
Knowledge Gaps
Critical research needs include:
-
In Vitro Screening: Antiproliferative, antimicrobial, and enzyme inhibition assays.
-
ADMET Studies: Absorption, distribution, and metabolic stability profiling.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume